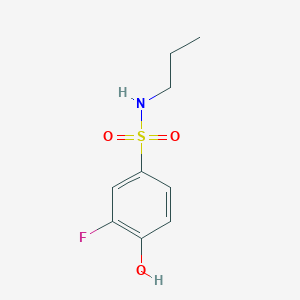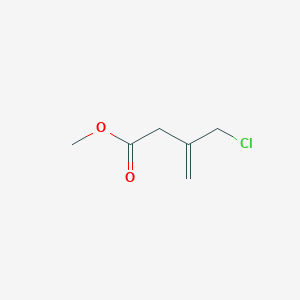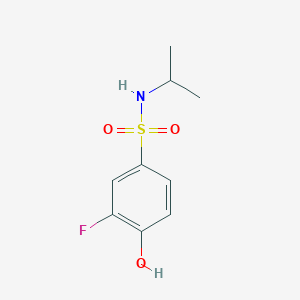
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a derivative of benzenesulfonamide, featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzene ring, along with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like sodium nitrite and hydrofluoric acid.
Isopropylation: Finally, the sulfonamide nitrogen is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxo-N-isopropylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-4-hydroxy-N-isopropylbenzenesulfinamide or 3-fluoro-4-hydroxy-N-isopropylbenzenesulfide.
Substitution: Formation of 3-substituted-4-hydroxy-N-isopropylbenzenesulfonamide derivatives.
Scientific Research Applications
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, while the isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-isopropylbenzenesulfonamide: Lacks the hydroxyl group at the 4-position, which may affect its binding affinity and reactivity.
3-Fluoro-4-hydroxybenzoic acid: Contains a carboxyl group instead of the sulfonamide group, leading to different chemical properties and applications.
3-Fluoro-4-hydroxyproline: A fluorinated amino acid with distinct biological activities and applications in peptide synthesis.
Uniqueness
3-Fluoro-4-hydroxy-N-isopropylbenzenesulfonamide is unique due to the combination of its fluorine atom, hydroxyl group, and isopropyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12FNO3S |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-fluoro-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,1-2H3 |
InChI Key |
LKBBBHJDLZEYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


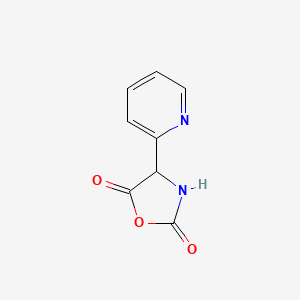

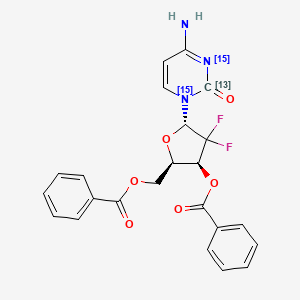


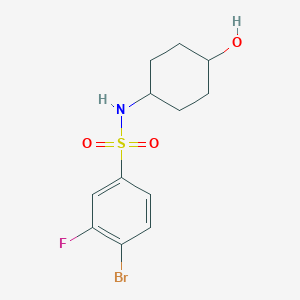
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
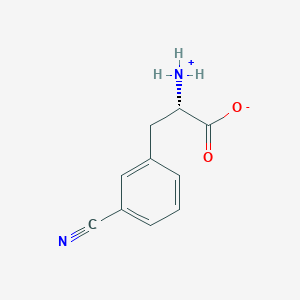
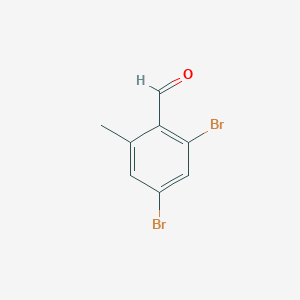
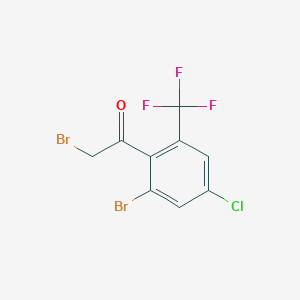
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

